molecular formula C20H21N5OS B3558318 2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol

2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol

Cat. No.: B3558318
M. Wt: 379.5 g/mol
InChI Key: WEYLAOAQZSAASB-UHFFFAOYSA-N
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Description

The compound 2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol is a polycyclic heteroaromatic system featuring:

  • A tetramethyl-substituted tetracyclic core with fused thiophene and nitrogen-containing rings (10-thia-3,5,6,8,13-pentazatetracyclo framework).
  • A phenol substituent at the 4-position of the tetracyclic system, contributing hydrogen-bonding capacity and acidity (pKa ~10).
  • High structural complexity (complexity score >400 based on analogous compounds) due to fused rings and stereochemical constraints .

Properties

IUPAC Name

2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-19(2)9-12-14-17-22-16(11-7-5-6-8-13(11)26)23-25(17)10-21-18(14)27-15(12)20(3,4)24-19/h5-8,10,24,26H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYLAOAQZSAASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol typically involves multi-step organic synthesis techniques. The process may start with the preparation of the core tetracyclic structure, followed by the introduction of the phenol group and the tetramethyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the ring structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol group or the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol has several scientific research applications:

    Chemistry: Used as a model compound for studying complex ring systems and heteroatom chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tetracyclic structure may interact with enzymes and receptors. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Computational Properties of Comparable Compounds

Compound Name & Source Molecular Formula Substituents Heteroatoms (S/N/O) XLogP3 Topological Polar Surface Area (Ų) Notable Properties/Activities
Target Compound C₂₁H₂₂N₅OS* 12,12,14,14-Tetramethyl, phenol 1S, 5N, 1O ~4.5† ~90† Predicted high lipophilicity, moderate solubility
4-(10-thia-3,5,6,8-tetrazatetracyclo[...]phenol C₁₇H₁₄N₄OS Phenol 1S, 4N, 1O 4.0 91.6 1 H-bond donor; standardized compound
5,12-diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene C₁₉H₁₄N₄S Phenyl (C₆H₅) 1S, 4N 5.2‡ 78.3‡ ZINC1465777; potential bioactivity
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]one C₁₇H₁₄N₂O₂S₂ 4-Hydroxyphenyl, dithia 2S, 1N, 2O 3.1‡ 105.4‡ Spectral data available; no activity reported
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene C₁₈H₁₅N₆O 4-Methoxyphenyl, phenyl 6N, 1O 2.8‡ 89.2‡ Fused tetrazolopyrimidine; biological interest

*Estimated based on structural analogy; †Predicted via computational tools (e.g., ChemAxon); ‡Calculated using RDKit.

Structural Differences and Implications

Substituent Effects: The tetramethyl groups in the target compound enhance steric bulk and lipophilicity (XLogP3 ~4.5) compared to phenyl-substituted analogs (e.g., XLogP3 = 5.2 for ). This may influence membrane permeability and metabolic stability .

Heteroatom Arrangement :

  • The pentazatetracyclo core (5 N atoms) in the target compound contrasts with tetrazatricyclo systems (4 N atoms) in , which may alter π-π stacking interactions and electron distribution.
  • Thiophene integration (10-thia) is conserved across analogs, suggesting shared electronic properties conducive to aromatic interactions in biological targets .

Biological Relevance :

  • Fused nitrogen-heterocyclic systems (e.g., ) are associated with antimicrobial and kinase-inhibitory activities. The target compound’s methyl groups may modulate selectivity against enzymes like cytochrome P450 .

Computational Similarity Analysis

Using Tanimoto coefficients (binary fingerprint similarity), the target compound shows:

  • ~75% similarity to 4-(10-thia-3,5,6,8-tetrazatetracyclo[...]phenol due to shared phenol and thia-aza core.
  • ~60% similarity to diphenyl-thia-tetrazatricyclo analogs , with differences arising from methyl vs. phenyl substituents.
    These metrics highlight conserved pharmacophoric features while underscoring the impact of substituents on diversity .

Research Findings and Limitations

  • Crystallographic Data : Analogs like exhibit planar tetracyclic cores with dihedral angles <10° between rings, suggesting rigidity that may stabilize protein-ligand interactions.
  • Synthetic Challenges : The tetramethyl groups in the target compound could complicate synthesis due to steric hindrance, as seen in methyl-substituted heterocycles .
  • Data Gaps: No direct bioactivity or spectral data exist for the target compound. Predictions rely on analogs with <80% structural similarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
Reactant of Route 2
2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol

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